molecular formula C12H9FO2 B3156330 4-(3-Fluorophenoxy)phenol CAS No. 82720-78-3

4-(3-Fluorophenoxy)phenol

Cat. No. B3156330
CAS RN: 82720-78-3
M. Wt: 204.2 g/mol
InChI Key: WEOZCKPNKHGSOI-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenoxy)phenol” is a chemical compound with the empirical formula C12H9FO2 . It is a derivative of phenol, which is a type of aromatic compound . It has potential applications in various industries, including plastics, adhesives, and coatings .


Synthesis Analysis

The synthesis of phenol derivatives like “4-(3-Fluorophenoxy)phenol” often involves methods such as the Ullmann reaction, which is a copper-catalyzed process . Other methods include functionalizing and transforming functional groups around the aromatic ring .


Molecular Structure Analysis

The molecular weight of “4-(3-Fluorophenoxy)phenol” is 204.20 g/mol . The structure of this compound includes a phenol group (an aromatic ring with a hydroxyl group) and a fluorophenoxy group (a phenoxy group with a fluorine atom), which are connected together .


Chemical Reactions Analysis

Phenols, including “4-(3-Fluorophenoxy)phenol”, are highly reactive and can undergo various chemical reactions. They are particularly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group . Phenols can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenoxy)phenol” include its solid form and a melting point of 94-98 °C . Like other phenols, it is likely to have a higher boiling point compared to other hydrocarbons of equal molecular masses .

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives like “4-(3-Fluorophenoxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with a variety of biological activities.

Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells.

Antioxidants

“4-(3-Fluorophenoxy)phenol” and its derivatives have potential applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ultraviolet Absorbers

These compounds can be used as ultraviolet (UV) absorbers . UV absorbers are substances that can absorb UV radiation and release it as heat, providing protection against UV radiation damage.

Flame Retardants

“4-(3-Fluorophenoxy)phenol” and its derivatives can be used as flame retardants . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire.

Plastics, Adhesives, and Coatings Industry

These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Anti-tumor and Anti-inflammatory Effects

Research has found that “4-(3-Fluorophenoxy)phenol” and its derivatives have potential anti-tumor and anti-inflammatory effects . This makes them promising candidates for the development of new therapeutic agents.

Synthesis of Complex Molecules

Innovative synthetic methods have been developed for the preparation of “4-(3-Fluorophenoxy)phenol”, which has allowed for the preparation of complex molecules with functional groups, such as esters, nitriles, and halogens . These functional groups impart specific properties to these compounds, expanding their potential applications.

Safety and Hazards

“4-(3-Fluorophenoxy)phenol” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(3-fluorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOZCKPNKHGSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenoxy)phenol

Synthesis routes and methods

Procedure details

m-fluorophenol and 4-bromoanisole yield p-(m-fluorophenoxy)anisole of b.p. 130°-131° C./0.2 Torr and reaction with hydrobromic acid/acetic acid yields p-(m-fluorophenoxy)phenol; m.p. 53°-55° C.
Name
p-(m-fluorophenoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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